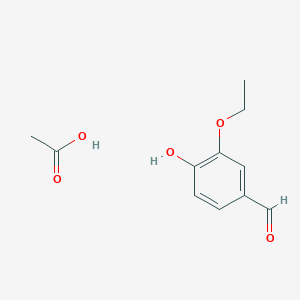
Acetic acid;3-ethoxy-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylvanillin acetate is an organic compound derived from ethylvanillin, which is a synthetic analog of vanillin. Vanillin is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Ethylvanillin acetate is known for its potent vanilla-like fragrance and is used extensively in the flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylvanillin acetate can be synthesized through the esterification of ethylvanillin with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ethylvanillin acetate involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing systems. The product is then purified through distillation or recrystallization to obtain high-purity ethylvanillin acetate.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylvanillin acetate undergoes various chemical reactions, including:
Oxidation: Ethylvanillin acetate can be oxidized to form ethylvanillic acid.
Reduction: Reduction of ethylvanillin acetate can yield ethylvanillin.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Ethylvanillic acid
Reduction: Ethylvanillin
Substitution: Various substituted ethylvanillin derivatives
Applications De Recherche Scientifique
Ethylvanillin acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its strong vanilla-like aroma.
Mécanisme D'action
The mechanism of action of ethylvanillin acetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Ethylvanillin acetate scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Flavor and Fragrance: It binds to olfactory receptors, producing a strong vanilla-like aroma.
Comparaison Avec Des Composés Similaires
Ethylvanillin acetate is compared with other similar compounds such as:
Vanillin: The primary component of natural vanilla extract, with a milder aroma compared to ethylvanillin acetate.
Ethylvanillin: A synthetic analog of vanillin with a stronger and more potent aroma.
Vanillic Acid: An oxidation product of vanillin with different chemical properties.
Uniqueness: Ethylvanillin acetate is unique due to its strong and long-lasting vanilla-like aroma, making it highly valuable in the flavor and fragrance industries. Its chemical stability and ease of synthesis also contribute to its widespread use.
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
acetic acid;3-ethoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O3.C2H4O2/c1-2-12-9-5-7(6-10)3-4-8(9)11;1-2(3)4/h3-6,11H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
DVBWLRNASGRZMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


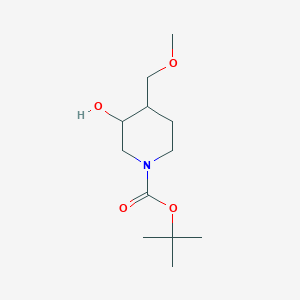
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
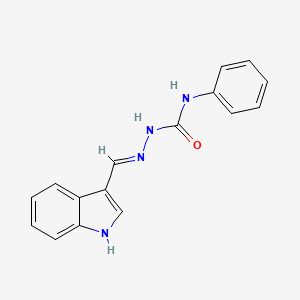

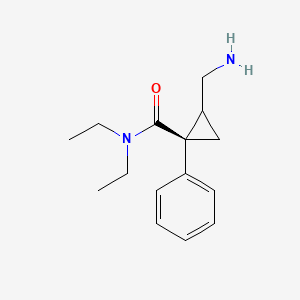
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
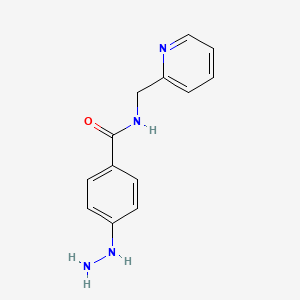
![3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
![2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14799329.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
